2-((4-Methoxyphenyl)amino)phenol

Catalog No.
S16011047
CAS No.
M.F
C13H13NO2
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((4-Methoxyphenyl)amino)phenol

Product Name

2-((4-Methoxyphenyl)amino)phenol

IUPAC Name

2-(4-methoxyanilino)phenol

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C13H13NO2/c1-16-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15/h2-9,14-15H,1H3

InChI Key

IMIYWGFWYOZOSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC=C2O

2-((4-Methoxyphenyl)amino)phenol, also known as 4-methoxy-2-aminophenol, is an organic compound characterized by the presence of both a phenolic hydroxyl group and an amino group. Its chemical structure consists of a phenol moiety substituted with a 4-methoxyphenyl group at the nitrogen atom of the amino group. This unique configuration contributes to its diverse chemical properties and biological activities.

, including:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, which are reactive intermediates in organic synthesis.
  • Reduction: The imine group can be reduced to yield secondary amines, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Electrophilic substitution can occur on the aromatic rings, allowing for further functionalization of the compound.

Common reagents involved in these reactions include potassium permanganate for oxidation and bromine or nitric acid for electrophilic substitution.

2-((4-Methoxyphenyl)amino)phenol exhibits notable biological activities. It has been reported to possess antimicrobial properties, showing efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . Additionally, derivatives of this compound have demonstrated potential antidiabetic and anticancer activities, indicating its relevance in pharmaceutical research .

The synthesis of 2-((4-Methoxyphenyl)amino)phenol typically involves a condensation reaction between 2-aminophenol and 4-methoxybenzaldehyde. This reaction is usually performed in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the Schiff base intermediate. The product is then isolated through filtration and recrystallization .

General Procedure

  • Mix 2-aminophenol with 4-methoxybenzaldehyde in a suitable solvent.
  • Heat the mixture under reflux for several hours.
  • Allow the reaction to cool, then isolate the product by filtration.
  • Recrystallize from an appropriate solvent to obtain pure 2-((4-Methoxyphenyl)amino)phenol.

The compound finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored as a potential lead compound for drug development targeting infections and metabolic disorders.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.

Studies have indicated that 2-((4-Methoxyphenyl)amino)phenol interacts with biological targets through mechanisms such as enzyme inhibition and receptor binding. For instance, its derivatives have been evaluated for their ability to inhibit specific enzymes related to bacterial growth and metabolic pathways in diabetes . These interactions highlight its potential therapeutic applications.

Several compounds share structural similarities with 2-((4-Methoxyphenyl)amino)phenol, including:

Compound NameStructure FeaturesUnique Properties
4-AminophenolAmino group on phenolic ringCommonly used as an analgesic
2-AminophenolAmino group on ortho positionUsed in dye manufacturing
4-MethoxyanilineMethoxy group on anilineExhibits different electronic properties
N-(4-Methoxyphenyl)-N'-methylureaUrea linkage with methoxy substitutionPotential herbicide

These compounds differ primarily in their functional groups and substituents, which affect their reactivity and biological activity. The presence of the methoxy group in 2-((4-Methoxyphenyl)amino)phenol enhances its lipophilicity compared to other derivatives, potentially influencing its pharmacokinetics and bioavailability.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

215.094628657 g/mol

Monoisotopic Mass

215.094628657 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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